2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE
Description
The compound 2-hydroxy-N'-{4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a structurally complex molecule featuring a benzohydrazide core linked to a thiazolidinone ring system. The thiazolidinone moiety is substituted with a 4-methylbenzylidene group at the 5-position and a sulfanylidene (C=S) group at the 2-position, contributing to its unique electronic and steric profile. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity .
Properties
IUPAC Name |
2-hydroxy-N'-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-14-8-10-15(11-9-14)13-18-21(29)25(22(30)31-18)12-4-7-19(27)23-24-20(28)16-5-2-3-6-17(16)26/h2-3,5-6,8-11,13,26H,4,7,12H2,1H3,(H,23,27)(H,24,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVPAIIXAFCFZ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-hydroxybenzohydrazide under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thiazolidinone ring would produce a thiazolidine derivative.
Scientific Research Applications
Introduction to 2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE
2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific research applications. Its unique structural features enable it to interact with biological systems in ways that can be harnessed for therapeutic purposes, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound features:
- A hydroxyl group (-OH) which may contribute to its biological activity.
- A thiazolidine ring that is known for various biological roles.
- Multiple aromatic rings that enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE exhibit significant anticancer properties. The thiazolidine moiety has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on thiazolidine derivatives demonstrated their capability to inhibit tumor growth in vitro and in vivo models, suggesting similar potential for this compound.
Anti-inflammatory Properties
Compounds containing thiazolidine and hydrazide functionalities have shown promise as anti-inflammatory agents. The ability of these compounds to modulate inflammatory pathways can be crucial in treating diseases characterized by chronic inflammation.
Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, thus potentially serving as therapeutic agents for conditions like arthritis and inflammatory bowel disease.
Antimicrobial Activity
The structural features of 2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE suggest potential antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Experimental Data:
A recent study evaluated the antimicrobial efficacy of thiazolidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Insights from Research:
Studies have indicated that compounds with similar hydroxylated structures exhibit high radical scavenging activity, suggesting that this compound could be beneficial in neuroprotective strategies.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound’s thiazolidinone ring and benzohydrazide moiety are believed to play key roles in its biological activity. These functional groups can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Below is a comparative analysis of the target compound with structurally related molecules:
Key Observations :
- Hydrogen-Bonding Capacity: The hydroxy and hydrazide groups in the target compound provide additional hydrogen-bond donors/acceptors absent in simpler thiazolidinones (e.g., the oxadiazole derivative ), which could improve target binding specificity.
- Tautomerism: Similar to triazole-thiones , the thiazolidinone core may exhibit tautomerism (thione vs. thiol forms), though IR data for the target compound would be required to confirm this.
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy :
- Synthetic Pathways: Unlike the triazole-thiones in , which form via base-mediated cyclization, the target compound likely requires a multi-step synthesis involving condensation of a benzohydrazide with a preformed thiazolidinone intermediate.
Biological Activity
The compound 2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE is a hydrazide derivative that incorporates a thiazolidinone moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a hydroxyl group, a hydrazide linkage, and a thiazolidinone ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone structures exhibit a variety of biological activities including:
- Antibacterial Activity : Thiazolidinones have been shown to possess significant antibacterial properties against various strains of bacteria.
- Antifungal Activity : Similar to their antibacterial effects, these compounds also demonstrate antifungal capabilities.
- Anti-inflammatory Properties : Thiazolidinones can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
The mechanisms by which thiazolidinones exert their biological effects often involve:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi.
- Cell Membrane Disruption : Some compounds may disrupt the integrity of microbial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : Thiazolidinones can influence various cellular signaling pathways that regulate inflammation and apoptosis.
Antibacterial and Antifungal Activities
A study published in Bulgarian Chemical Communications evaluated several thiazolidinone derivatives for their antibacterial and antifungal activities. The results demonstrated that these compounds exhibited varying degrees of inhibition against tested pathogens, with some derivatives showing potent activity comparable to standard antibiotics .
Anti-inflammatory Effects
Research has indicated that certain thiazolidinone derivatives can significantly reduce markers of inflammation in vitro and in vivo. For instance, a study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential use in treating inflammatory conditions .
Anticancer Activity
Recent investigations into the anticancer properties of thiazolidinone derivatives have revealed promising results. A specific derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Summary Table
| Biological Activity | Test Organisms / Conditions | Observed Effects |
|---|---|---|
| Antibacterial | Various bacterial strains | Significant inhibition |
| Antifungal | Fungal strains | Moderate to high inhibition |
| Anti-inflammatory | Macrophage cultures | Reduced cytokine levels |
| Anticancer | Cancer cell lines | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
